molecular formula C4H8ClNO2 B12916496 4-Amino-2-chlorobutanoic acid

4-Amino-2-chlorobutanoic acid

Katalognummer: B12916496
Molekulargewicht: 137.56 g/mol
InChI-Schlüssel: GMTKEFXQMRVCOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-chlorobutanoic acid is an organic compound with the molecular formula C4H8ClNO2 It is a derivative of butanoic acid, characterized by the presence of an amino group at the 4th position and a chlorine atom at the 2nd position

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-2-chlorobutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted butanoic acids, while oxidation and reduction reactions can lead to different amino acid derivatives .

Wissenschaftliche Forschungsanwendungen

4-Amino-2-chlorobutanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Amino-2-chlorobutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, including enzyme catalysis and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Amino-2-chlorobutanoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Eigenschaften

Molekularformel

C4H8ClNO2

Molekulargewicht

137.56 g/mol

IUPAC-Name

4-amino-2-chlorobutanoic acid

InChI

InChI=1S/C4H8ClNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8)

InChI-Schlüssel

GMTKEFXQMRVCOB-UHFFFAOYSA-N

Kanonische SMILES

C(CN)C(C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.